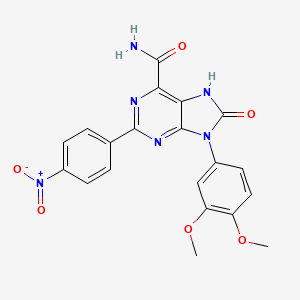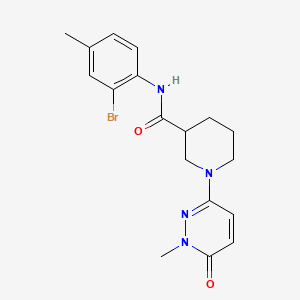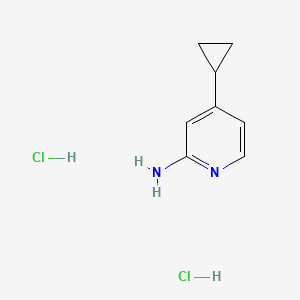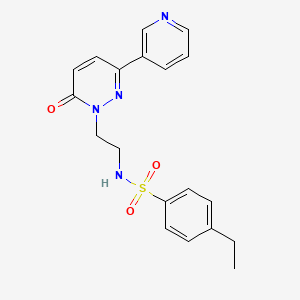![molecular formula C13H10OS B2587008 Naphtho[1,2-b]thiophen-2-ylmethanol CAS No. 35813-68-4](/img/structure/B2587008.png)
Naphtho[1,2-b]thiophen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Naphtho[1,2-b]thiophen-2-ylmethanol” is a chemical compound with the CAS Number: 35813-68-4 . It has a molecular weight of 215.3 . The compound is typically a yellow to brown powder or crystals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Organic Matter Diagenesis
Naphtho[1,2-b]thiophenes, including asymmetric dibenzothiophene isomers, play a role in the diagenetically oxidised marine sedimentary rocks, often alongside their arylated derivatives, phenylnaphtho[b]thiophenes, and naphthylbenzo[b]thiophenes. These compounds, especially phenylnaphtho[b]thiophenes and their isomers, serve as markers for organic matter diagenesis, influenced by interactions with oxidising solutions. Their distribution strongly depends on the maturity of the organic matter, providing insights into low regioselectivity reactions involved in their formation and potential applications for maturity assessment of sedimentary rocks (Rospondek, Marynowski, & Góra, 2007).
Chemical Synthesis and Reactions
Chemical synthesis and electrophilic substitution reactions of Naphtho[1,2-b]thiophen have been explored through various methods. These compounds undergo bromination, formylation, acetylation, and lithiation at the 2-position, highlighting their reactivity and potential utility in synthetic chemistry for creating various derivatives with specific functional groups (Clarke, Gregory, & Scrowston, 1973).
Polymer Solar Cells
Naphtho[1,2-b]thiophene-based copolymers have been designed and synthesized for use in polymer solar cells (PSCs). These materials, such as poly[4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene-2,7-diyl-alt-[4,6-{(1-thieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one}], show promising photovoltaic performance due to their field-effect mobilities and power conversion efficiencies, demonstrating the potential of naphtho[1,2-b]thiophene derivatives in renewable energy applications (Bathula et al., 2013).
Biodesulfurization
Naphtho[1,2-b]thiophene derivatives have been investigated for their biodesulfurization potential by Mycobacterium phlei WU-F1. This bacterium exhibits a high desulfurizing ability towards these compounds, suggesting their role in environmental bioremediation processes. The study indicates that M. phlei WU-F1 can effectively desulfurize naphtho[1,2-b]thiophene and its alkylated derivatives, pointing to a broad substrate specificity toward organosulfur compounds under high-temperature conditions (Furuya, Kirimura, Kino, & Usami, 2001).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
benzo[g][1]benzothiol-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSRPMROPQUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)


![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)